

Comparative Dissolution Profiles of Potassium Guaiacolsulfonate Formulations

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Compound of Interest

Compound Name: *Potassium guaiacolsulfonate hemihydrate*

Cat. No.: *B15568438*

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This guide provides a comparative analysis of the in-vitro dissolution profiles of three distinct potassium guaiacolsulfonate formulations: an immediate-release (IR) tablet, an extended-release (ER) tablet, and an oral syrup. The data presented herein is generated from a standardized dissolution study designed to simulate the physiological conditions of the gastrointestinal tract. This document aims to offer a clear, data-driven comparison to aid in formulation research and development.

Comparative Dissolution Data

The dissolution performance of the three potassium guaiacolsulfonate formulations was evaluated over a 12-hour period. The cumulative percentage of drug dissolved at various time points is summarized in the table below.

Time (minutes)	Immediate-Release (IR) Tablet (% Dissolved)	Extended-Release (ER) Tablet (% Dissolved)	Oral Syrup (% Dissolved)
5	45	5	95
15	88	15	101
30	96	28	102
60	99	45	-
120	101	65	-
240	-	85	-
480	-	96	-
720	-	99	-

Experimental Protocol: In-Vitro Dissolution Study

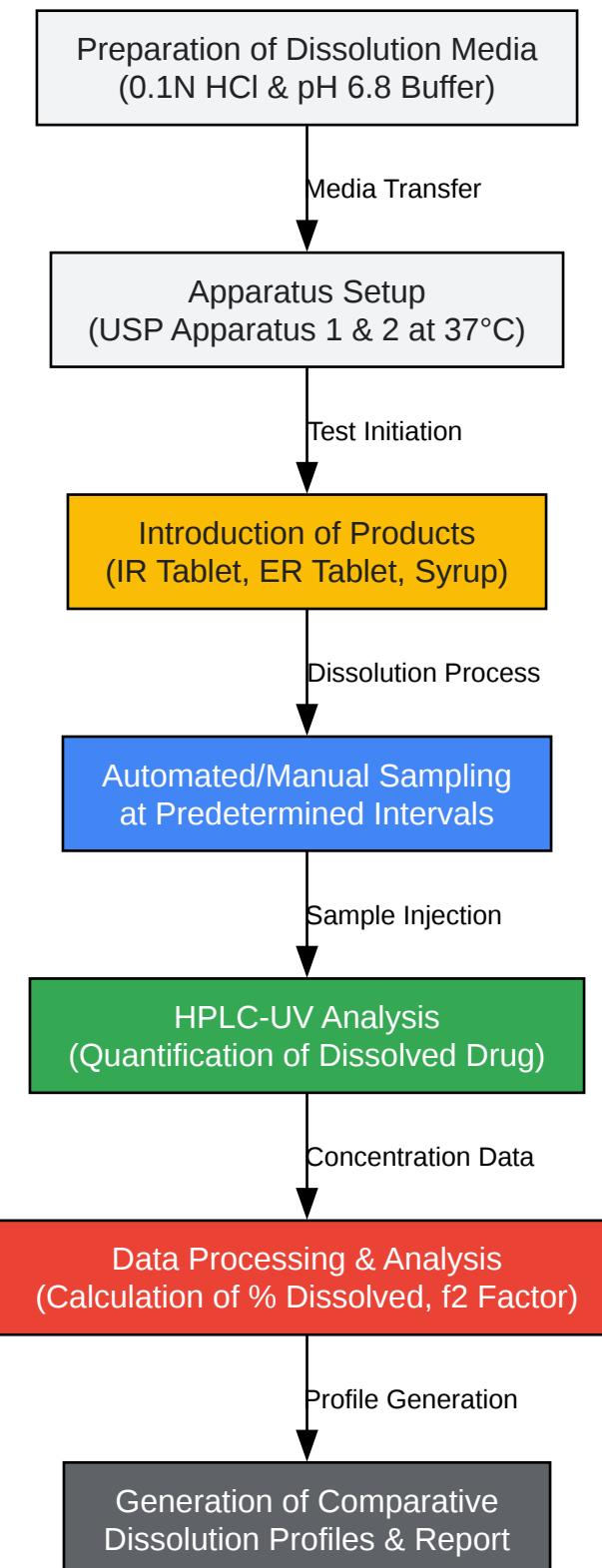
A standardized dissolution protocol was employed to ensure the reproducibility and comparability of the results.

- Apparatus: USP Apparatus 2 (Paddle Method) was used for the tablet formulations, while USP Apparatus 1 (Basket Method) was utilized for the oral syrup to prevent coning.
- Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2) for the first 2 hours, followed by a change to pH 6.8 phosphate buffer to simulate the transition from gastric to intestinal fluid. The medium was maintained at $37 \pm 0.5^\circ\text{C}$.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Apparatus Speed: The paddle speed was maintained at 50 RPM for the tablet formulations. [\[1\]](#)[\[3\]](#)
- Sampling: 5 mL aliquots were withdrawn at 5, 15, 30, 60, 120, 240, 480, and 720 minutes. An equivalent volume of fresh, pre-warmed dissolution medium was replaced after each sampling to maintain a constant volume.

- Sample Analysis: The concentration of dissolved potassium guaiacolsulfonate in each sample was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength of 279 nm.[4][5]
- Data Analysis: The cumulative percentage of drug released was calculated at each time point. The dissolution profiles were compared using the similarity factor (f2), where a value between 50 and 100 suggests similarity between two profiles.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the comparative dissolution testing process.

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